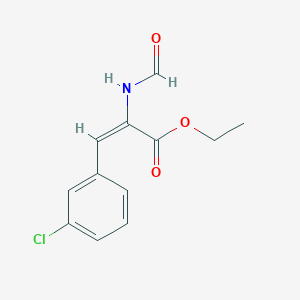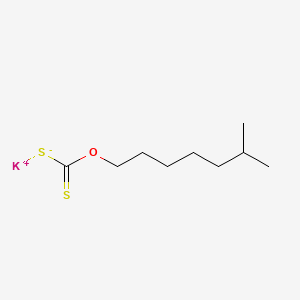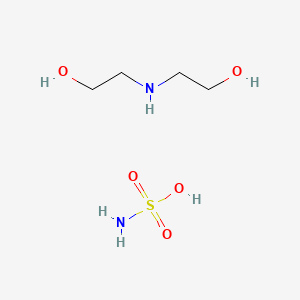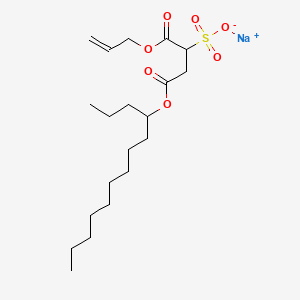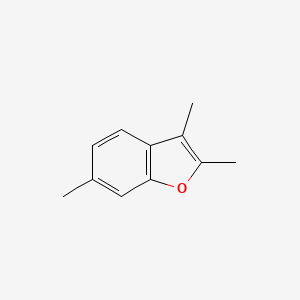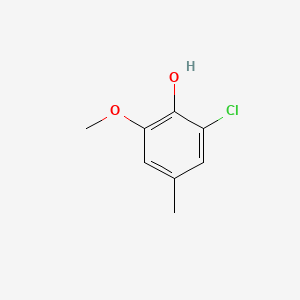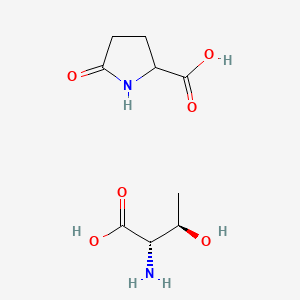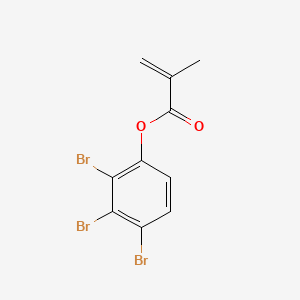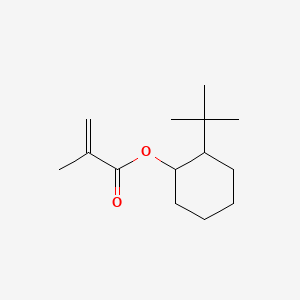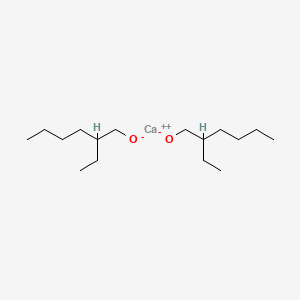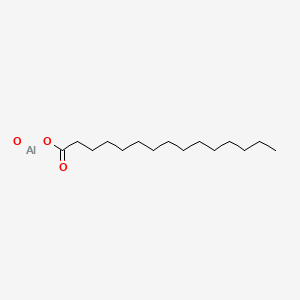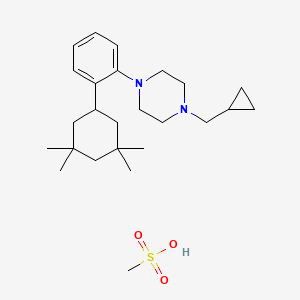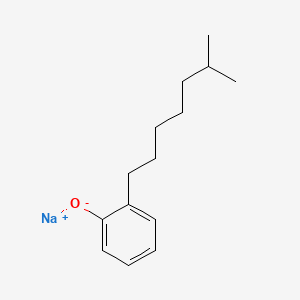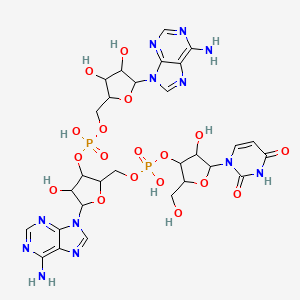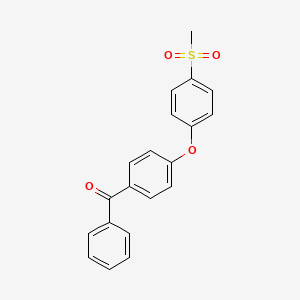
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- is a complex organic compound with a unique structure that includes a methanone group and a methylsulfonyl phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, leading to the formation of hydroxy benzophenones . Another method involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous aluminum chloride for catalysis, dry dichloromethane as a solvent, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-methylphenyl)phenyl-: This compound has a similar structure but lacks the methylsulfonyl group.
Methanone, (4-methoxyphenyl)phenyl-: This compound contains a methoxy group instead of the methylsulfonyl group.
Uniqueness
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
83642-23-3 |
|---|---|
Fórmula molecular |
C20H16O4S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[4-(4-methylsulfonylphenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H16O4S/c1-25(22,23)19-13-11-18(12-14-19)24-17-9-7-16(8-10-17)20(21)15-5-3-2-4-6-15/h2-14H,1H3 |
Clave InChI |
IVGZMLRAOPYXIF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


